molecular formula C17H17ClN2OS B10906036 (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B10906036
M. Wt: 332.8 g/mol
InChI Key: UREWVHVDZAQPKG-BQYQJAHWSA-N
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Description

(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction.

    Coupling with Thiophene: The substituted piperazine is then coupled with a thiophene derivative through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction, typically using an aldehyde and a ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the propenone moiety to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE
  • (E)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-(2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H17ClN2OS/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(21)8-7-16-2-1-13-22-16/h1-8,13H,9-12H2/b8-7+

InChI Key

UREWVHVDZAQPKG-BQYQJAHWSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CS3

Origin of Product

United States

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